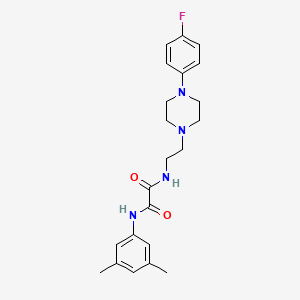

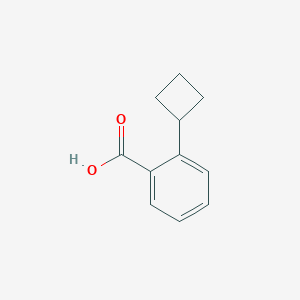

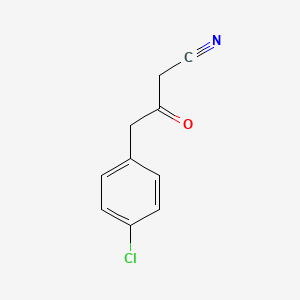

![molecular formula C20H17N3O3S2 B2493504 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-57-4](/img/structure/B2493504.png)

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions, focusing on achieving high-affinity inhibitors or agents with specific biochemical activities. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase detailed synthesis routes, emphasizing the structure-activity relationship (SAR) and biochemical characterizations (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds is typically characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the compound's molecular geometry, intermolecular interactions, and crystal packing (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including interactions with enzymes, binding activities, and potential as inhibitors for specific biochemical pathways. The synthesis and bioactivity studies of certain derivatives highlight their potential as carbonic anhydrase inhibitors and their cytotoxic activities, indicating their chemical reactivity and interaction with biological molecules (Gul et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure analysis often reveals the presence of hydrogen bonding, π–π interactions, and other molecular interactions that influence the compound's physical properties and stability (Rodrigues et al., 2015).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Photosensitizer in Photodynamic Therapy : This compound, as a derivative of benzenesulfonamide, has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The research focused on the spectroscopic, photophysical, and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide, highlighting their potential in Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

- Synthesis and Characterization : Various studies have explored the synthesis and characterization of compounds similar to 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, particularly focusing on their spectroscopic and photophysical properties. These studies are crucial in understanding the behavior and potential applications of these compounds in different scientific fields (Öncül, Öztürk, & Pişkin, 2021).

Potential in Cancer Treatment

- Anticancer Activity : Research into the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, including derivatives similar to the compound , has shown potential in anticancer activity. These studies are significant for developing new therapeutic agents against various cancer types (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Anticonvulsant Agents

- Anticonvulsant Properties : Certain azoles incorporating a sulfonamide moiety, including structures related to this compound, have been synthesized and evaluated for anticonvulsant activity. This research provides insights into the potential use of these compounds as anticonvulsant agents (Farag et al., 2012).

Miscellaneous Applications

- Various Other Applications : Additional research has explored the use of benzenesulfonamide derivatives in different contexts, such as their role in the synthesis of novel ruthenium complexes, their potential as PET selective CB2 radioligands, and their antimicrobial activity. These diverse applications highlight the versatility of compounds similar to this compound in various scientific and medicinal fields (Menzel et al., 2010); (Gao et al., 2014); (Sarvaiya, Gulati, & Patel, 2019).

Orientations Futures

Thiazoles and their derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mécanisme D'action

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which our compound belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .

Mode of Action

It’s known that thiazolo[5,4-b]pyridines exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Analyse Biochimique

Biochemical Properties

It has been reported that thiazole derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . This suggests that 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide might interact with PI3K or similar enzymes, affecting their function and thus influencing biochemical reactions.

Cellular Effects

Given its potential inhibitory activity against PI3K , it could influence various cellular processes. PI3K is involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound could potentially impact these processes.

Molecular Mechanism

Based on its potential PI3K inhibitory activity , it might bind to the active site of the enzyme, inhibiting its function. This could lead to changes in downstream signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not documented. Studies on similar thiazole derivatives could provide insights into its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiazole derivatives are known to be metabolized in the human body by N-methylation and N- and C-oxidation pathways .

Propriétés

IUPAC Name |

4-methoxy-3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-12-16(9-10-18(13)26-2)28(24,25)23-15-7-5-14(6-8-15)19-22-17-4-3-11-21-20(17)27-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXAYJDOBFCHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

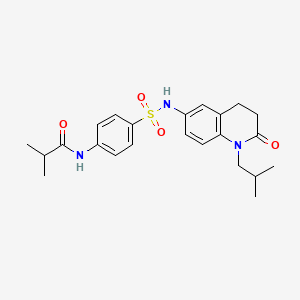

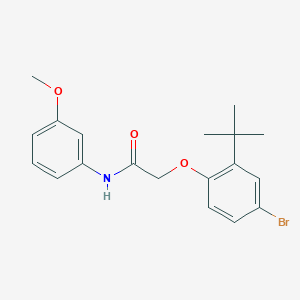

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

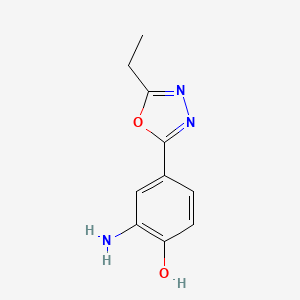

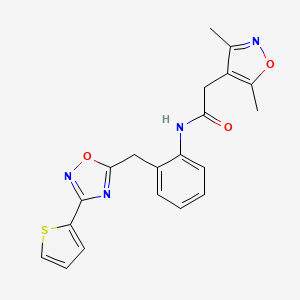

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)

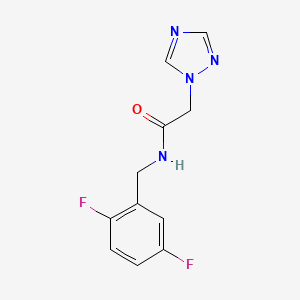

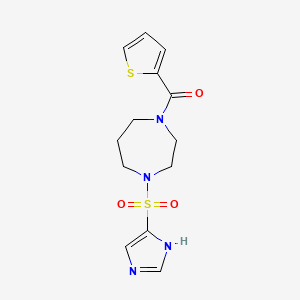

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)

![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)